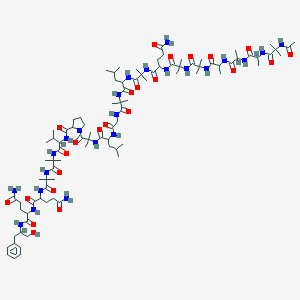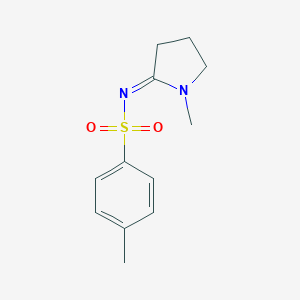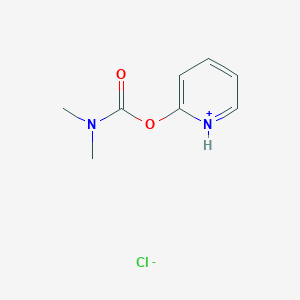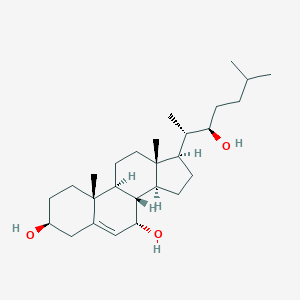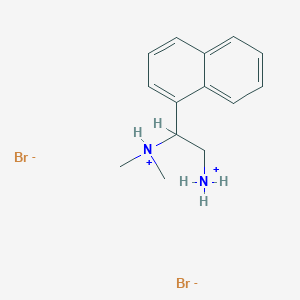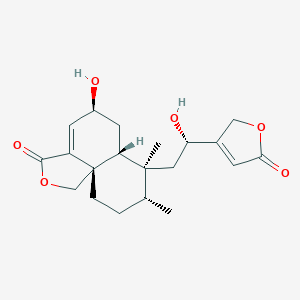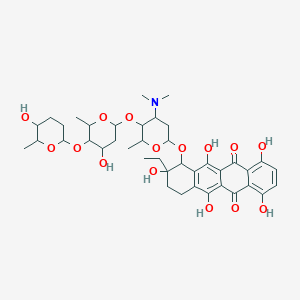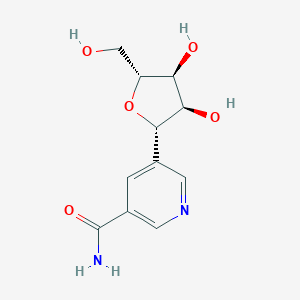
5-Ribofuranosylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ribofuranosylnicotinamide (5-RFN) is a nucleoside analog that has been widely studied for its potential use in scientific research. It is a derivative of nicotinamide, which is an essential vitamin for humans. 5-RFN has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes.
Mechanism of Action
The mechanism of action of 5-Ribofuranosylnicotinamide is not fully understood. However, it is known to act as a precursor to nicotinamide adenine dinucleotide (NAD+), which is an essential coenzyme involved in cellular metabolism. 5-Ribofuranosylnicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide riboside kinase (NRK), and then to NAD+ by NMN adenylyltransferase (NMNAT). NAD+ is involved in various cellular processes, including energy production, DNA repair, and gene expression.
Biochemical and Physiological Effects:
5-Ribofuranosylnicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase NAD+ levels in cells, which can improve cellular metabolism and energy production. It has also been shown to activate sirtuins, which are a family of proteins involved in regulating cellular processes such as DNA repair, apoptosis, and inflammation. Additionally, 5-Ribofuranosylnicotinamide has been shown to improve mitochondrial function and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Ribofuranosylnicotinamide in lab experiments is its ability to increase NAD+ levels in cells, which can improve cellular metabolism and energy production. Another advantage is its ability to activate sirtuins, which can regulate various cellular processes. However, one limitation is that 5-Ribofuranosylnicotinamide can be toxic at high concentrations, which can affect the results of experiments. Additionally, the synthesis of 5-Ribofuranosylnicotinamide can be expensive and time-consuming, which can limit its use in some experiments.
Future Directions
There are many future directions for the use of 5-Ribofuranosylnicotinamide in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the effects of 5-Ribofuranosylnicotinamide on aging and age-related diseases. Additionally, the use of 5-Ribofuranosylnicotinamide in combination with other compounds may have synergistic effects that could be beneficial for various diseases. Finally, the development of new delivery methods for 5-Ribofuranosylnicotinamide could improve its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, 5-Ribofuranosylnicotinamide is a valuable tool for studying cellular processes in scientific research. Its ability to increase NAD+ levels and activate sirtuins makes it a promising compound for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 5-Ribofuranosylnicotinamide involves the condensation of nicotinamide with D-ribose. The reaction is catalyzed by enzymes, and the product is purified using chromatography. The final product is a white crystalline powder that is soluble in water. The synthesis method has been optimized to produce high yields of pure 5-Ribofuranosylnicotinamide.
Scientific Research Applications
5-Ribofuranosylnicotinamide has been used in various scientific research studies, including cancer research, metabolic disorders, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In metabolic disorders, 5-Ribofuranosylnicotinamide has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative diseases, it has been shown to protect against oxidative stress and improve cognitive function.
properties
CAS RN |
107325-67-7 |
|---|---|
Product Name |
5-Ribofuranosylnicotinamide |
Molecular Formula |
C23H23ClN2O3S |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O5/c12-11(17)6-1-5(2-13-3-6)10-9(16)8(15)7(4-14)18-10/h1-3,7-10,14-16H,4H2,(H2,12,17)/t7-,8-,9-,10+/m1/s1 |
InChI Key |
UBWZUUUKBOMAPO-KYXWUPHJSA-N |
Isomeric SMILES |
C1=C(C=NC=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=C(C=NC=C1C(=O)N)C2C(C(C(O2)CO)O)O |
Canonical SMILES |
C1=C(C=NC=C1C(=O)N)C2C(C(C(O2)CO)O)O |
synonyms |
5-alpha-D-ribofuranosylnicotinamide 5-beta-D-ribofuranosylnicotinamide 5-ribofuranosylnicotinamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
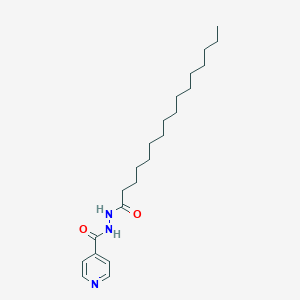


![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)
![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
